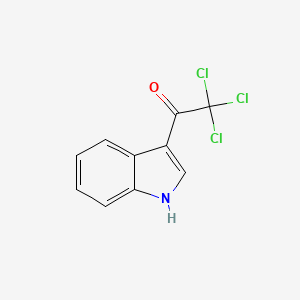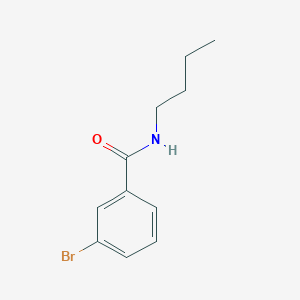
3-bromo-N-butylbenzamide
Overview
Description
3-bromo-N-butylbenzamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Potential
3-Bromo-N-butylbenzamide (or similar derivatives) demonstrates potential in antidiabetic treatments. For example, a related compound, SN158, has been shown to activate peroxisome proliferator-activated receptors (PPARα and PPARγ), enhancing adipogenic differentiation, fatty acid oxidation, and glucose uptake. This suggests its utility in treating type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Molecular Structure Studies
Research on compounds structurally similar to this compound, like o-bromo-N-benzyl-N-t-butyl-benzamide, provides insights into the molecular configurations and conformations of tertiary benzamides. This is crucial for understanding the behavior and properties of these molecules (Lewin et al., 1975).
Photophysical Properties
Studies on phenylbenzoxazole-based organic compounds, such as 3OTB (which contains a benzamide group), reveal the mechanisms behind emission enhancement in condensed states. This is significant for developing materials with specific photophysical properties (Li et al., 2015).
Inhibition of Photosynthetic Electron Transport
Derivatives of benzamide, like 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been found to inhibit photosynthetic electron transport. This has implications for understanding and manipulating photosynthetic processes (Kráľová et al., 2013).
Hydrogen Bonding Studies
Research on the hydrogen bonding of N-butylbenzamides, a group that includes this compound, contributes to a deeper understanding of molecular interactions and associations. This is vital for designing compounds with desired chemical properties (Nikolić et al., 1992).
Computational Chemistry in Organic Synthesis
In the context of undergraduate education, computational investigations have been used to predict reaction mechanisms, such as the formation of N-t-butylbenzamide. This approach enhances understanding of organic synthesis processes (Hessley, 2000).
Palladium-Catalysed Arylations
Palladium-catalyzed direct arylation using bromobenzamides, including potentially this compound, has been explored for the synthesis of heteroaryl benzamides. This has implications for the development of new synthetic methods in organic chemistry (Chen et al., 2013).
Tumor Imaging Studies
Bromobenzamide derivatives have been evaluated for their potential in tumor imaging. For instance, 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide has shown promise in identifying breast tumors in vivo, highlighting the diagnostic potential of these compounds (Rowland et al., 2006).
Synthesis of Active Compounds
The synthesis of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid and involving a series of reactions including one with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, demonstrates the role of bromobenzamide derivatives in the synthesis of agriculturally important compounds (Yi-fen et al., 2010).
Safety and Hazards
The safety data sheet (SDS) for 3-bromo-N-butylbenzamide suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .
Properties
IUPAC Name |
3-bromo-N-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQYEUJITUURPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366040 | |
| Record name | 3-bromo-N-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35390-07-9 | |
| Record name | 3-bromo-N-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


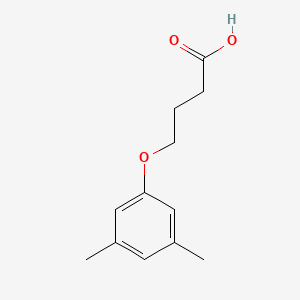
![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)
![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)
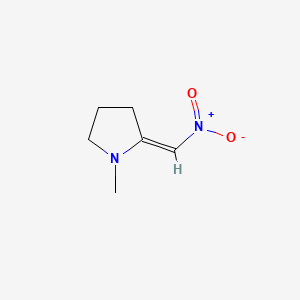
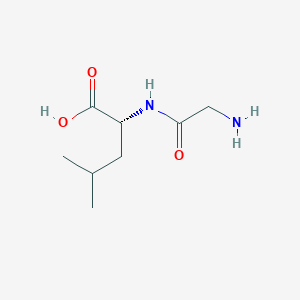

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)




